molecular formula C6H4O2 B1198763 1,2-Benzoquinone CAS No. 583-63-1

1,2-Benzoquinone

Cat. No. B1198763
M. Wt: 108.09 g/mol
InChI Key: WOAHJDHKFWSLKE-UHFFFAOYSA-N
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Patent
US05041672

Procedure details

A reaction vessel was charged with 60 g of isopropyl alcohol, 50 g of water, 37.3 g of 2-chloro-5-methyl-p-nitroaniline, 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone, and then the same procedure as in Example 1 was followed, to obtain 28.6 g of 2-chloro-5-methyl-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C)C.[Cl:5][C:6]1[CH:12]=[C:11]([N+:13]([O-])=O)[C:10]([CH3:16])=[CH:9][C:7]=1[NH2:8].[OH-].[K+]>C1(=O)C=CC=CC1=O.O>[Cl:5][C:6]1[CH:12]=[C:11]([NH2:13])[C:10]([CH3:16])=[CH:9][C:7]=1[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
37.3 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.6 g
Type
catalyst
Smiles
C1(C(C=CC=C1)=O)=O
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)N)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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